molecular formula C8H6N2O3 B3261870 5-Formyl-2,4,6-trimethylnicotinonitrile CAS No. 34940-39-1

5-Formyl-2,4,6-trimethylnicotinonitrile

Cat. No.: B3261870
CAS No.: 34940-39-1
M. Wt: 178.14 g/mol
InChI Key: DENMQUVTTFVHLU-UHFFFAOYSA-N
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Description

5-Formyl-2,4,6-trimethylnicotinonitrile is an organic compound with the molecular formula C10H10N2O. It is a derivative of nicotinonitrile, characterized by the presence of formyl and methyl groups at specific positions on the pyridine ring. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formyl-2,4,6-trimethylnicotinonitrile typically involves multi-step organic reactions. One common method includes the formylation of 2,4,6-trimethylnicotinonitrile using formylating agents such as formic acid or formamide under acidic conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5-Formyl-2,4,6-trimethylnicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Formyl-2,4,6-trimethylnicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Formyl-2,4,6-trimethylnicotinonitrile involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Formyl-2,4,6-trimethylnicotinonitrile is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of formyl, methyl, and nitrile groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

34940-39-1

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

IUPAC Name

5-formyl-6-hydroxy-4-methyl-2-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C8H6N2O3/c1-4-5(2-9)7(12)10-8(13)6(4)3-11/h3H,1H3,(H2,10,12,13)

InChI Key

DENMQUVTTFVHLU-UHFFFAOYSA-N

SMILES

CC1=C(C(=NC(=C1C#N)C)C)C=O

Canonical SMILES

CC1=C(C(=O)NC(=C1C=O)O)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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